L-VALINE (13C5)
CAS No.:
Cat. No.: VC3684834
Molecular Formula:
Molecular Weight: 122.11
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 122.11 |
|---|
Introduction
Chemical Properties and Structural Information
Physical and Chemical Properties
The molecular formula of L-Valine-13C5 is 13C5H11NO2, with all carbon atoms replaced by the heavier 13C isotope . The table below summarizes key physical and chemical properties:
Structural Characteristics
The structure of L-Valine-13C5 maintains the same spatial arrangement as natural L-Valine, with the only difference being the isotopic composition of the carbon atoms. The molecule features:
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A branched aliphatic side chain with two methyl groups
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An alpha-amino group
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A carboxylic acid group
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The L-configuration at the alpha carbon position
| Desired Concentration | Starting Material Amount | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 8.1893 mL | 40.9467 mL | 81.8934 mL |
| 5 mM | 1.6379 mL | 8.1893 mL | 16.3787 mL |
| 10 mM | 0.8189 mL | 4.0947 mL | 8.1893 mL |
Research Applications
Metabolic Studies and Tracing
L-Valine-13C5 serves as an excellent tracer in metabolic studies. When introduced into biological systems, researchers can track its incorporation into proteins and metabolites using mass spectrometry techniques. This allows for detailed analysis of:
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Protein synthesis rates
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Amino acid metabolism
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Metabolic pathway elucidation
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Turnover rates of proteins containing valine
Use as Internal Standard in Analytical Methods
One of the primary applications of L-Valine-13C5 is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling creates a mass shift (M+5) that allows researchers to differentiate between the added standard and the endogenous compound in biological samples . This enables:
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Accurate quantification of natural L-Valine in complex biological matrices
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Compensation for matrix effects and variations in instrument response
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Improved precision and reliability in analytical measurements
Proteomics Applications
In proteomics research, isotopically labeled amino acids like L-Valine-13C5 are used in techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This methodology allows for:
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Precise relative quantification of proteins across different samples
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Differential expression analysis
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Protein turnover studies
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Protein-protein interaction investigations
Clinical Research Applications
L-Valine-13C5 and other isotopically labeled amino acids are utilized as internal standards in the determination of plasma free amino acid concentrations . This application is particularly important for:
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Establishing reference ranges for clinical diagnostics
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Standardizing analytical methods across laboratories
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Monitoring amino acid levels in various pathological conditions
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Nutritional status assessment
Comparison with Other Isotopically Labeled Variants
L-Valine-13C5-15N
L-Valine-13C5-15N incorporates both carbon-13 and nitrogen-15 labeling, resulting in a molecular weight of approximately 123.10 g/mol . This dual-labeled variant provides an additional mass shift compared to L-Valine-13C5, which can be advantageous in certain analytical applications requiring greater mass differentiation from the natural compound.
The CAS number for L-Valine-13C5-15N is 202407-30-5, and it typically has isotopic enrichment levels of 98 atom % for both 13C and 15N . This compound is used in similar applications as L-Valine-13C5 but offers enhanced mass spectrometric detection properties.
Multi-Isotope Labeled Variants
More complex variants include combinations of 13C, 15N, and deuterium labeling, such as L-VALINE (13C5, 95-97%; 15N, 96-99%; 2,3-D2, 97%+) . These multi-labeled compounds offer even greater mass shifts and can be useful in:
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Complex analytical scenarios requiring multiple internal standards
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Experiments needing differentiation between multiple treatment conditions
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Studies requiring enhanced signal-to-noise ratios in mass spectrometry
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